molecular formula C9H16O B14450114 1,2,2,3-Tetramethylcyclopent-3-enol CAS No. 74055-14-4

1,2,2,3-Tetramethylcyclopent-3-enol

Cat. No.: B14450114
CAS No.: 74055-14-4
M. Wt: 140.22 g/mol
InChI Key: ODKUFQPJLRUDGX-UHFFFAOYSA-N
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Description

1,2,2,3-Tetramethylcyclopent-3-enol is an organic compound with the molecular formula C₉H₁₆O It is a cyclopentene derivative with four methyl groups attached to the ring and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3-Tetramethylcyclopent-3-enol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2,3,3-tetramethylbut-1-ene-3-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopentene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3-Tetramethylcyclopent-3-enol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 1,2,2,3-tetramethylcyclopentanone.

    Reduction: Formation of 1,2,2,3-tetramethylcyclopentane.

    Substitution: Formation of 1,2,2,3-tetramethylcyclopent-3-yl halides or amines.

Scientific Research Applications

1,2,2,3-Tetramethylcyclopent-3-enol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopentene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1,2,2,3-Tetramethylcyclopent-3-enol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,2,3-Tetramethylcyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,2,2,3-Tetramethylcyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

1,2,2,3-Tetramethylcyclopent-3-enol is unique due to its combination of a cyclopentene ring with four methyl groups and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

74055-14-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1,2,2,3-tetramethylcyclopent-3-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-5-6-9(4,10)8(7,2)3/h5,10H,6H2,1-4H3

InChI Key

ODKUFQPJLRUDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)(C)O

Origin of Product

United States

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